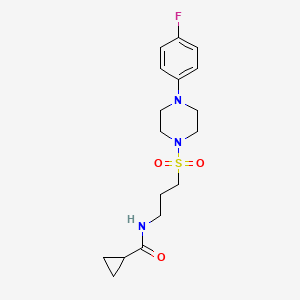

![molecular formula C31H31N5O4S B2530550 N-(2-甲氧苯基)-2-((3-氧代-2-(2-氧代-2-(苯乙胺基)乙基)-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)丁酰胺 CAS No. 1173750-67-8](/img/structure/B2530550.png)

N-(2-甲氧苯基)-2-((3-氧代-2-(2-氧代-2-(苯乙胺基)乙基)-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazolinone derivatives involves a multi-step process starting from methoxyaniline. The initial step is the formation of hydrazino-quinazolinone, which is then reacted with different aldehydes and ketones to yield a variety of substituted amino-quinazolinones. The papers describe the synthesis of 3-(3-methoxyphenyl) and 3-(4-methoxyphenyl) substituted quinazolinones, which are closely related to the compound of interest . These methods could potentially be adapted to synthesize the target compound by incorporating the appropriate sulfur-containing side chain and phenethylamino group at the relevant positions.

Molecular Structure Analysis

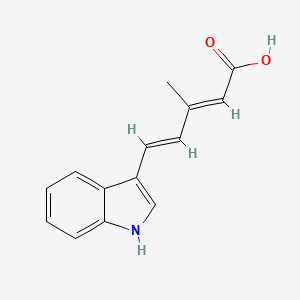

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound likely possesses additional structural features such as a methoxy group on the benzene ring, a phenethylamino substituent, and a sulfur-containing side chain attached to the quinazolinone core. These modifications can significantly influence the compound's molecular interactions and biological activities .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The amino group in the hydrazino precursor is a key site for reaction with aldehydes and ketones to introduce different substituents. The sulfur-containing side chain in the target compound may also offer additional reactivity, potentially engaging in redox reactions or serving as a nucleophile. The specific chemical reactions of the compound would need to be studied to understand its reactivity profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. Factors such as solubility, melting point, and stability are determined by the nature of the substituents and the overall molecular architecture. The presence of a methoxy group can affect the compound's hydrophobicity, while the sulfur-containing side chain may impact its redox behavior. The phenethylamino group could influence the basicity of the compound. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compound .

科学研究应用

光电材料

喹唑啉衍生物由于其独特的化学结构,在光电材料中的应用已得到广泛研究。这些化合物是电子器件、发光元件、光电转换元件和图像传感器开发中的组成部分。它们融入 π 扩展共轭体系增强了新型光电材料的产生,展示了对有机发光二极管 (OLED) 至关重要的电致发光特性,包括白光 OLED 和红色磷光 OLED。特别是芳基乙烯基取代的喹唑啉因其在非线性光学材料和比色 pH 传感器中的潜力而备受关注。这种多功能性突显了基于喹唑啉的化合物在光电技术和材料科学方面的潜力 (Lipunova, Nosova, Charushin, & Chupakhin, 2018)。

药物化学

喹唑啉及其衍生物在药物化学中占有重要地位,具有广泛的生物活性。这些化合物是创造新的潜在药物的基础,研究重点是合成新的喹唑啉酮结构来对抗各种疾病。它们的稳定性和容纳生物活性部分的能力使其成为药物开发的合适候选者,针对细菌感染等疾病,并有可能应对抗生素耐药性的挑战。这一研究领域突出了该化合物在药物研究中的相关性以及对新治疗剂的持续探索 (Tiwary, Pradhan, Nanda, & Chakraborty, 2016)。

化学合成和生物活性

对喹唑啉衍生物的研究延伸到它们的合成和对各种生物活性的评估,包括降压、利尿、厌食和体温调节作用。这些研究强调了该化合物的多功能性以及在开发治疗各种疾病方面的潜力,进一步证明了基于喹唑啉的研究在化学和药理学中的重大影响 (Hsu, Hu, & Liu, 2005)。

属性

IUPAC Name |

N-(2-methoxyphenyl)-2-[[3-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N5O4S/c1-3-26(29(38)34-23-15-9-10-16-25(23)40-2)41-31-35-22-14-8-7-13-21(22)28-33-24(30(39)36(28)31)19-27(37)32-18-17-20-11-5-4-6-12-20/h4-16,24,26H,3,17-19H2,1-2H3,(H,32,37)(H,34,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDOBKJWQHHCGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

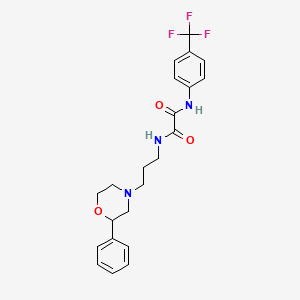

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530468.png)

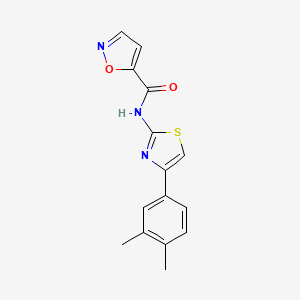

![N-(2,4-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2530472.png)

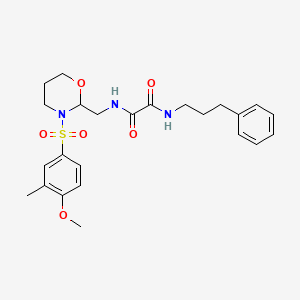

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2530473.png)

![1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2530476.png)

![1-[(Piperidin-4-yl)methoxy]isoquinoline](/img/structure/B2530477.png)

![1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530478.png)

amine](/img/structure/B2530481.png)